Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 324568-52-7
VCID: VC21446015
InChI: InChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-8-6-5-7-9(11)2/h5-8H,4,17H2,1-3H3,(H,18,19)
SMILES: CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)N
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.4g/mol

Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

CAS No.: 324568-52-7

Cat. No.: VC21446015

Molecular Formula: C16H18N2O3S

Molecular Weight: 318.4g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate - 324568-52-7

Specification

CAS No. 324568-52-7
Molecular Formula C16H18N2O3S
Molecular Weight 318.4g/mol
IUPAC Name ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Standard InChI InChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-8-6-5-7-9(11)2/h5-8H,4,17H2,1-3H3,(H,18,19)
Standard InChI Key PGVIRPTYJZFNOW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)N

Introduction

Chemical Identity and Structural Properties

Basic Identification

Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a thiophene derivative with several functional groups attached to its core structure. The compound is primarily identified through the following characteristics:

ParameterValue
CAS Registry Number324568-52-7
Molecular FormulaC16H18N2O3S
Molecular Weight318.4 g/mol
IUPAC Nameethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Standard InChIInChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-8-6-5-7-9(11)2/h5-8H,4,17H2,1-3H3,(H,18,19)
Standard InChIKeyPGVIRPTYJZFNOW-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)N

The compound features a thiophene ring at its core, with multiple substituents including an amino group at position 2, a methyl group at position 4, a (2-methylphenyl)carbamoyl group at position 5, and an ethyl carboxylate group at position 3. This unique arrangement of functional groups contributes to its distinctive chemical and biological properties.

Synthesis and Preparation Methods

General Synthetic Approaches

Applications and Research Findings

Pharmaceutical and Biological Applications

Thiophene derivatives, including compounds structurally similar to Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate, have demonstrated significant potential in pharmaceutical research due to their diverse biological activities:

  • Antimicrobial Activity: Many thiophene derivatives exhibit activity against various bacterial and fungal pathogens, suggesting potential applications in developing new antimicrobial agents.

  • Anti-inflammatory Properties: The structural features of this compound class make them candidates for anti-inflammatory drug development, with the potential to inhibit inflammatory pathways.

  • Other Therapeutic Applications: Research on structurally related thiophene compounds indicates potential applications in areas such as:

    • Anticancer therapy

    • Antiviral treatment

    • Management of metabolic disorders

While specific biological activity data for Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is limited in the available literature, its structural features suggest potential for similar applications.

Materials Science and Chemical Research

Beyond pharmaceutical applications, thiophene derivatives have significant roles in materials science and chemical research:

  • Precursors in Organic Synthesis: The compound may serve as a valuable intermediate in the synthesis of more complex molecules, particularly those containing thiophene cores.

  • Structure-Activity Relationship Studies: The unique arrangement of functional groups makes this compound useful for investigating structure-activity relationships in thiophene derivatives.

  • Development of Functional Materials: Related thiophene compounds have applications in the development of conductive polymers, semiconductors, and other functional materials.

Hazard TypeClassificationWarning Statement
Acute Toxicity (Oral)Category 4Harmful if swallowed
Skin Corrosion/IrritationCategory 2Causes skin irritation
Eye Damage/IrritationCategory 2Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation

These classifications are based on data from similar compounds and should be considered as guidance until specific hazard assessments for this exact compound are available .

Comparative Analysis with Related Compounds

Structural Variations and Their Impact

To better understand the properties and potential applications of Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate, it is valuable to compare it with structurally related compounds:

CompoundMolecular FormulaKey Structural DifferencesPotential Impact on Properties
Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylateC16H18N2O3SReference compound-
Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylateC15H17NO2SLacks carbamoyl group; Different position of methyl groupsMay have different solubility and biological activity profiles
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylateC14H15NO2SLacks carbamoyl group and methyl on phenyl ringLikely less polar; May interact differently with biological targets
Ethyl 2-amino-4-methyl-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylateC16H18N2O3SMethyl group on position 4 of phenyl ring instead of position 2Subtle differences in 3D structure might affect receptor binding and biological activity

These structural variations can significantly influence physicochemical properties, biological activities, and potential applications of the compounds.

Reactivity Patterns

The different functional groups present in Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate contribute to its chemical reactivity:

  • The amino group at position 2 can participate in:

    • Nucleophilic substitution reactions

    • Formation of amides and imines

    • Diazotization reactions

  • The carboxylate ester group can undergo:

    • Hydrolysis to form the corresponding carboxylic acid

    • Transesterification with other alcohols

    • Reduction to form alcohols or aldehydes

  • The carbamoyl group provides opportunities for:

    • Hydrogen bonding interactions

    • Further functionalization through the nitrogen atom

These reactivity patterns make the compound versatile for various chemical transformations and increase its utility in organic synthesis.

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